1-Amino-4,4-difluorocyclohexanecarboxylic acid hydrochloride

Fluorescent probe Spectroscopic detection Protein-ligand interaction

1-Amino-4,4-difluorocyclohexanecarboxylic acid hydrochloride (CAS 1430854-20-8) is the hydrochloride salt of a non-proteinogenic, quaternary α-amino acid featuring a gem-difluorinated cyclohexane ring at the 4-position. Designed as a fluorinated analogue of the pharmacologically established 1-aminocyclohexanecarboxylic acid (1-ACHC, CAS 2756-85-6), this compound preserves the achiral, conformationally restricted scaffold of the parent while introducing two fluorine atoms that profoundly alter fluorescence, acidity, lipophilicity, and metabolic stability.

Molecular Formula C7H12ClF2NO2
Molecular Weight 215.62
CAS No. 1430854-20-8
Cat. No. B2391849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-4,4-difluorocyclohexanecarboxylic acid hydrochloride
CAS1430854-20-8
Molecular FormulaC7H12ClF2NO2
Molecular Weight215.62
Structural Identifiers
SMILESC1CC(CCC1(C(=O)O)N)(F)F.Cl
InChIInChI=1S/C7H11F2NO2.ClH/c8-7(9)3-1-6(10,2-4-7)5(11)12;/h1-4,10H2,(H,11,12);1H
InChIKeyFMIJJOSZELGCCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Amino-4,4-difluorocyclohexanecarboxylic acid hydrochloride (CAS 1430854-20-8): Fluorinated Quaternary α-Amino Acid Building Block for Drug Discovery Procurement


1-Amino-4,4-difluorocyclohexanecarboxylic acid hydrochloride (CAS 1430854-20-8) is the hydrochloride salt of a non-proteinogenic, quaternary α-amino acid featuring a gem-difluorinated cyclohexane ring at the 4-position. Designed as a fluorinated analogue of the pharmacologically established 1-aminocyclohexanecarboxylic acid (1-ACHC, CAS 2756-85-6), this compound preserves the achiral, conformationally restricted scaffold of the parent while introducing two fluorine atoms that profoundly alter fluorescence, acidity, lipophilicity, and metabolic stability [1]. The free base form (CAS 1240529-10-5) has a molecular weight of 179.16 g/mol and computed XLogP3 of −1.4, whereas the hydrochloride salt (MW 215.63, formula C₇H₁₂ClF₂NO₂) offers enhanced aqueous solubility for biological assay preparation [2][3]. Over 150 pharmacologically relevant derivatives of the parent 1-ACHC scaffold are known, including commercialized drugs such as Cyclacillin and Balicatib; the 4,4-difluoro modification was specifically conceived to address the known metabolic vulnerability of substituted cyclohexanes—rapid enzymatic hydroxylation at the C(4) position [1].

Why 1-Amino-4,4-difluorocyclohexanecarboxylic acid hydrochloride Cannot Be Replaced by Non-Fluorinated or Mono-Fluorinated Cyclohexane Amino Acids


Generic substitution of this compound with the non-fluorinated parent 1-aminocyclohexanecarboxylic acid (1-ACHC) or mono-fluorinated variants fails on at least four independently verifiable physicochemical and biological axes. First, the gem-difluoro substitution at C(4) introduces a measurable fluorescence quantum yield (Φ = 0.15 ± 0.01) that is entirely absent in the non-fluorinated parent, enabling direct use as a spectroscopic probe without additional labeling [1]. Second, the C–F bond dissociation energy (116 kcal/mol) substantially exceeds that of the C–H bond (99 kcal/mol), rendering the 4-CF₂ unit resistant to cytochrome P450-mediated hydroxylation—the primary metabolic clearance route for cyclohexane-containing drugs such as Maraviroc and Balicatib [2]. Third, gem-difluorination predictably shifts pKa by −0.3 to −0.5 units and LogP by −0.54 to −0.55 units relative to non-fluorinated cycloalkyl counterparts, meaning that replacement with the parent scaffold alters the ionization state and tissue distribution profile of any derived lead compound [3]. Fourth, the 4,4-difluorocyclohexyl motif has demonstrated a functional switch from P-glycoprotein ATPase stimulation to potent inhibition (IC₅₀ = 0.1–0.76 μM), an activity profile not replicated by non-fluorinated cyclohexyl analogues in the same chemical series [4]. These multidimensional differences mean that substituting the non-fluorinated or mono-fluorinated analogue is not a conservative replacement—it constitutes a change in molecular pharmacology.

Quantitative Head-to-Head Evidence: 1-Amino-4,4-difluorocyclohexanecarboxylic acid hydrochloride vs. Closest Analogs


Fluorescence Quantum Yield: 4,4-Difluoro Amino Acid vs. Non-Fluorinated Parent 1-ACHC

The free base form of the target compound, 1-amino-4,4-difluorocyclohexanecarboxylic acid, exhibits an experimentally measured fluorescence quantum yield (Φ) of 0.15 ± 0.01 in aqueous solution, which further increases significantly in the presence of protein molecules such as ovalbumin. In contrast, the non-fluorinated parent compound 1-aminocyclohexanecarboxylic acid (1-ACHC) produces no measurable fluorescence signal under identical conditions [1]. The introduction of the gem-difluoro moiety at C(4) is the sole structural difference responsible for this emergent photophysical property, enabling label-free detection of this amino acid and its derivatives in biochemical media.

Fluorescent probe Spectroscopic detection Protein-ligand interaction

Metabolic Stability: C–F vs. C–H Bond Dissociation Energy at the C(4) Position

The C–F bond at the 4-position of the target compound has a bond dissociation energy of 116 kcal/mol, compared with 99 kcal/mol for the corresponding C–H bond in non-fluorinated 1-aminocyclohexanecarboxylic acid [1]. This 17 kcal/mol difference (approximately 17% higher bond strength) renders the 4-CF₂ group resistant to enzymatic hydroxylation by cytochrome P450 enzymes, the primary metabolic clearance pathway for substituted cyclohexanes. The Tetrahedron 2013 paper explicitly states that 'incorporation of fluorine atoms into the cyclohexane ring prevents its oxidative degradation' and cites multiple preclinical/clinical examples (Neurokinin-2 antagonist, antiosteoporosis agent, bradykinin B1 antagonist, and Maraviroc) where 4,4-difluoro substitution eliminated the metabolic hydroxylation observed with the non-fluorinated parent compounds [1]. The 2022 Chem. Eur. J. study by Holovach et al. further confirmed that gem-difluorination either did not affect or slightly improved the metabolic stability of model cycloalkane derivatives in Cunninghamella elegans incubations—a fungal model that mimics mammalian P₄₅₀ metabolism .

Metabolic stability Cytochrome P450 Oxidative degradation

pKa Modulation: Acidic/Basic Shift Induced by 4,4-gem-Difluorination Relative to Non-Fluorinated Cycloalkane Analogues

Experimental determination of pKa values across a series of gem-difluorinated cycloalkane carboxylic acids and amines (C₃–C₇), including cyclohexane derivatives, demonstrated that gem-difluorination consistently decreases the pKa of carboxylic acids and protonated amines by 0.3–0.5 units compared to their non-fluorinated counterparts [1]. This finding was validated in a separate study on 6,6-difluorobicyclo[3.2.0]heptane derivatives, which confirmed identical pKa shifts of −0.3 to −0.5 units upon gem-difluorination, with the bicyclic scaffold itself exerting negligible additional effect relative to monocyclic analogues [2]. The Tetrahedron 2013 study on the target compound explicitly reports a 'profound effect on pKa and log D characteristics' upon fluorine incorporation at C(4), consistent with this class-wide observation [3]. The non-fluorinated parent 1-aminocyclohexanecarboxylic acid has reported pK₁ = 2.65 and pK₂ = 10.03 (25 °C), providing a quantitative baseline for the expected shift .

pKa tuning Ionization state Drug-like properties

Lipophilicity (LogP) Modulation: Quantified LogP Reduction by gem-Difluorination

Experimental LogP measurements across multiple independent studies establish that gem-difluorination of cycloalkane building blocks decreases LogP by 0.54–0.55 units relative to non-fluorinated counterparts [1][2]. This effect was verified in both monocyclic and bicyclic systems. Notably, the 2022 ChemMedChem review highlights that for heteroatom-substituted cyclohexane analogues, gem-difluorination can increase LogP by 0.35–0.54 units in certain contexts, indicating that the LogP effect is scaffold-dependent and must be characterized per chemotype [1]. For the target amino acid scaffold specifically, the Tetrahedron 2013 study observed a 'profound effect on log D characteristics' upon 4,4-difluoro substitution [3]. The computed XLogP3 for the free base is −1.4 [4], while experimentally reported LogP values for the free base range from 1.678 (chemsrc) to lower values depending on measurement conditions. The non-fluorinated 1-ACHC comparator has reported LogP values of −1.87 to −1.9 [5], establishing that the fluorinated analogue occupies a distinct lipophilicity range.

Lipophilicity LogP tuning ADME optimization

P-Glycoprotein Inhibitory Activity: 4,4-Difluorocyclohexyl Analogues Convert ATPase Stimulation to Potent Inhibition

In a comprehensive structure-activity relationship study of 64 amino acid-derived thiazole peptidomimetic analogues targeting P-glycoprotein (P-gp), the 4,4-difluorocyclohexyl-containing compounds 53 and 109 inhibited [¹²⁵I]-IAAP photolabeling of P-gp with IC₅₀ values of 0.1 μM and 0.76 μM, respectively [1]. Critically, the parent compound 1—which lacks the 4,4-difluorocyclohexyl moiety and instead bears a 2-aminobenzophenone group—functioned as an ATPase stimulator rather than an inhibitor, representing a complete functional switch in pharmacological activity [1]. Compounds 53 and 109 also reversed paclitaxel resistance in HEK293 cells overexpressing P-gp and demonstrated selectivity for P-gp over CYP3A4, a key off-target liability [1]. The study authors attributed the ATPase inhibitory phenotype 'predominantly contributed by the presence of a cyclohexyl group,' with the 4,4-difluoro substitution conferring the highest potency and the functional switch from stimulation to inhibition [1].

P-glycoprotein Multidrug resistance Transporter inhibition

Conformational Integrity and Achirality Preservation: 4,4-Difluoro Substitution Maintains Scaffold Symmetry While Enhancing Drug-Like Properties

The Tetrahedron 2013 study explicitly demonstrates that incorporation of two fluorine atoms at C(4) of 1-aminocyclohexanecarboxylic acid 'did not change its geometry'—the cyclohexane chair conformation and the symmetric, achiral nature of the scaffold are fully preserved [1]. This is in contrast to mono-fluorinated or unsymmetrically substituted analogues, which introduce stereochemical complexity and the need for chiral separation or asymmetric synthesis. The parent 1-ACHC scaffold is valued precisely because 'structure 1 is symmetric and therefore achiral, so that there is no need to additionally prepare the optically active compounds in the medicinal structure–activity relationship studies' [1]. The 4,4-gem-difluoro modification uniquely retains this advantage while simultaneously conferring the metabolic stability, fluorescence, pKa, and LogP benefits described in the preceding evidence items. Most alternative fluorination patterns (e.g., 3-monofluoro, 3,3-difluoro, or 4-monofluoro substitution) disrupt this symmetry and introduce chirality, complicating both synthesis and SAR interpretation [1][2].

Conformational restriction Achiral scaffold Structure-based design

Optimal Research and Industrial Application Scenarios for 1-Amino-4,4-difluorocyclohexanecarboxylic acid hydrochloride Based on Verified Differentiation Evidence


Label-Free Fluorescent Probe Development for Pharmacokinetic and Protein-Binding Assays

The experimentally verified fluorescence quantum yield (Φ = 0.15 ± 0.01) and protein-responsive signal enhancement of the 4,4-difluoro amino acid scaffold enable direct, label-free quantification in biological matrices. Research teams developing peptide-based therapeutics or studying amino acid transport/pharmacokinetics can use this compound or its derivatives as intrinsically fluorescent probes, eliminating the need for extrinsic fluorophore conjugation [1]. This is particularly valuable in settings where conjugation may alter the biological activity or distribution of the parent molecule. The non-fluorinated parent 1-ACHC cannot serve this function due to the absence of measurable fluorescence [1].

Metabolically Stabilized Peptidomimetic Lead Optimization Requiring C(4) Hydroxylation Blockade

For drug discovery programs targeting oral bioavailability where the cyclohexane core is a known metabolic soft spot, this building block offers a validated solution. The C–F bond at C(4) (116 kcal/mol vs. 99 kcal/mol for C–H) blocks CYP450-mediated hydroxylation, the primary clearance pathway documented across multiple clinical candidates including Maraviroc, Balicatib, and neurokinin-2 antagonists [1]. Procurement of this compound at the hit-to-lead or lead optimization stage provides a pre-validated metabolic stabilization strategy without requiring de novo synthetic route development, as the three-step synthesis from commercially available ketone precursors is published with full characterization [1].

P-Glycoprotein Modulator Discovery for Multidrug Resistance Reversal in Oncology

The demonstrated functional switch from P-gp ATPase stimulation to potent inhibition (IC₅₀ = 0.1–0.76 μM) by 4,4-difluorocyclohexyl-containing peptidomimetics, coupled with reversal of paclitaxel resistance and selectivity over CYP3A4 [1], positions this scaffold as a strategic starting point for P-gp inhibitor programs. Research groups focused on overcoming multidrug resistance in cancer can procure this building block to access a validated chemotype with nanomolar potency, a known binding mode (induced-fit docking to the putative P-gp binding pocket), and established synthetic tractability [1].

Rational Fine-Tuning of pKa and LogP in Fluorinated Drug Candidate Libraries

The predictable and experimentally validated pKa shift (−0.3 to −0.5 units) and LogP shift (−0.54 to −0.55 units) conferred by gem-difluorination [1][2] make this building block suitable for systematic physicochemical property optimization in parallel synthesis libraries. Medicinal chemistry teams can use this compound as a 'dial' for acidity and lipophilicity adjustment without altering the core scaffold geometry or introducing chirality [3]. This is particularly valuable in late-stage lead optimization where ionization state and LogP must be tuned to achieve the desired balance of potency, permeability, and metabolic stability within a narrow chemical space.

Quote Request

Request a Quote for 1-Amino-4,4-difluorocyclohexanecarboxylic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.